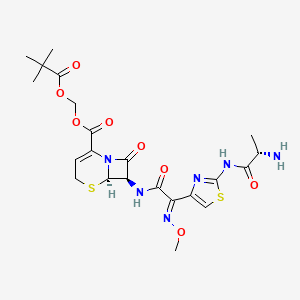
UNII-Z7YP8B158Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,1-Dichloro-1-fluoroethane is synthesized through the chlorination of 1,1-difluoroethane. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure range of 1-5 atmospheres . Industrial production methods involve large-scale chlorination reactors where the reaction is carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1,1-Dichloro-1-fluoroethane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form 1,1-dichloro-1-fluoroethanol using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Reduction of 1,1-Dichloro-1-fluoroethane can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 1,1-difluoroethane.
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-fluoroethane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds.
Biology: In biological research, it is used as a reagent for the synthesis of fluorinated organic compounds, which are important in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is used in the pharmaceutical industry for the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1-fluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine and chlorine atoms, which can participate in various substitution and addition reactions. The molecular pathways involved include the formation of carbon-fluorine and carbon-chlorine bonds, which are important in the synthesis of fluorinated organic compounds .
Comparación Con Compuestos Similares
1,1-Dichloro-1-fluoroethane can be compared with other similar compounds such as:
1,1,1-Trichloroethane: Unlike 1,1-Dichloro-1-fluoroethane, this compound contains three chlorine atoms and is used primarily as a solvent and degreasing agent.
1,1-Difluoroethane: This compound contains two fluorine atoms and is used as a refrigerant and propellant in aerosol sprays.
1,1,1,2-Tetrafluoroethane: This compound contains four fluorine atoms and is used as a refrigerant in air conditioning systems.
1,1-Dichloro-1-fluoroethane is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical properties and applications in various fields.
Propiedades
Número CAS |
95840-76-9 |
|---|---|
Fórmula molecular |
C14H21N3O3 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19)/t9-/m0/s1 |
Clave InChI |
UMQUQWCJKFOUGV-VIFPVBQESA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
SMILES isomérico |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1NC(=O)N2)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
Sinónimos |
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride, (+-)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (+-)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (R)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (S)-isomer 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, 2-(11)C-labeled CGP 12177 CGP 12177A CGP-12177 CGP-12177A TBHPBO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1239633.png)
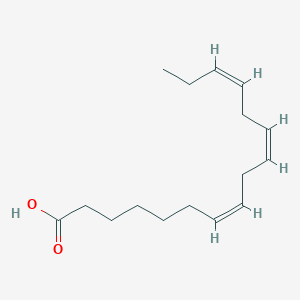
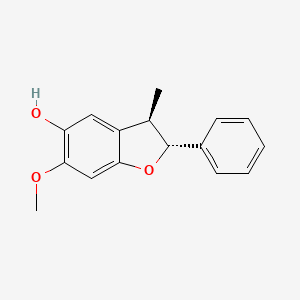

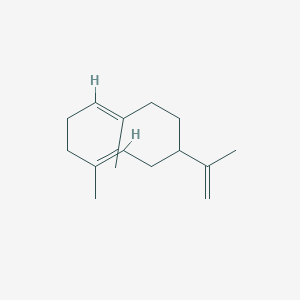

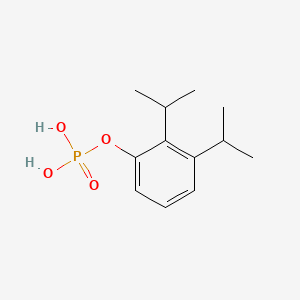
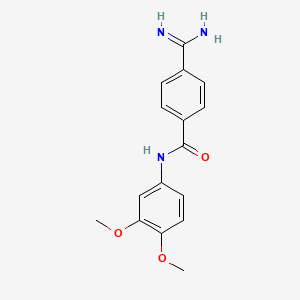


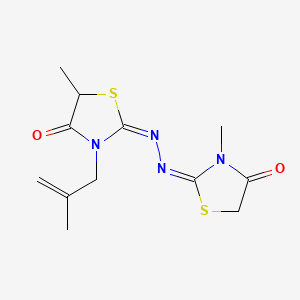
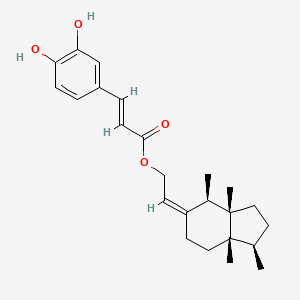
![(3Z,7E,11E)-17-ethyl-6-hydroxy-19-[1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1239652.png)
